Cas no 62423-75-0 (Benzoic acid, 3-(2-bromo-1-oxopropyl)-)

Benzoic acid, 3-(2-bromo-1-oxopropyl)- 化学的及び物理的性質
名前と識別子
-
- Benzoic acid, 3-(2-bromo-1-oxopropyl)-
- 3-(2-bromopropanoyl)benzoic acid
- 62423-75-0
- DTXSID30595116
-
- インチ: InChI=1S/C10H9BrO3/c1-6(11)9(12)7-3-2-4-8(5-7)10(13)14/h2-6H,1H3,(H,13,14)
- InChIKey: RHHQMJRBXPMZAL-UHFFFAOYSA-N
- ほほえんだ: CC(C(=O)C1=CC(=CC=C1)C(=O)O)Br
計算された属性
- せいみつぶんしりょう: 255.97347
- どういたいしつりょう: 255.97351g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 240
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.8
- トポロジー分子極性表面積: 54.4Ų
じっけんとくせい
- PSA: 54.37
Benzoic acid, 3-(2-bromo-1-oxopropyl)- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A013020031-1g |
2-Bromo-1-(3-carboxyphenyl)propan-1-one |
62423-75-0 | 97% | 1g |
$1579.40 | 2023-09-01 | |
Alichem | A013020031-500mg |
2-Bromo-1-(3-carboxyphenyl)propan-1-one |
62423-75-0 | 97% | 500mg |
$823.15 | 2023-09-01 | |
Alichem | A013020031-250mg |
2-Bromo-1-(3-carboxyphenyl)propan-1-one |
62423-75-0 | 97% | 250mg |
$489.60 | 2023-09-01 |
Benzoic acid, 3-(2-bromo-1-oxopropyl)- 関連文献
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Marco A. Squillaci,Léo Peyruchat,Cyriaque Genet,Thomas W. Ebbesen,Paolo Samorì Nanoscale, 2019,11, 19315-19318
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Hong Zhao,Jian Wang,Chi Chen,Dengjie Chen,Yang Gao,Mattia Saccoccio RSC Adv., 2016,6, 64258-64265
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Naresh Shakya,Chandra Pokhrel,Scott D. Bunge,Satyendra Kumar,Brett D. Ellman,Robert J. Twieg J. Mater. Chem. C, 2014,2, 256-271
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G. Gomathi,T. Srinivasan,D. Velmurugan,R. Gopalakrishnan RSC Adv., 2015,5, 44742-44748
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Jun Maruyama,Taiji Amano,Satoshi Inoue,Yasuji Muramatsu,Noriko Yoshizawa,Eric M. Gullikson Chem. Commun., 2018,54, 8995-8998
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Gary Gorbet,Borries Demeler Analyst, 2017,142, 206-217
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Mahesh Shidore,Jatin Machhi,Prashant Murumkar,Mahesh Barmade,Jigar Thanki,Mange Ram Yadav RSC Adv., 2015,5, 91908-91921
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Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411
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Alexander P. Gaywood,Hamish McNab Org. Biomol. Chem., 2010,8, 5166-5173
Benzoic acid, 3-(2-bromo-1-oxopropyl)-に関する追加情報
Benzoic Acid, 3-(2-Bromo-1-Oxopropyl): A Comprehensive Overview
Benzoic acid, 3-(2-bromo-1-oxopropyl), also known by its CAS number 62423-75-0, is a chemical compound that has garnered significant attention in the fields of organic chemistry and materials science. This compound is a derivative of benzoic acid, with a unique substituent at the third position of the benzene ring. The substituent, 2-bromo-1-oxopropyl, introduces distinct chemical properties that make this compound valuable for various applications.
The structure of benzoic acid, 3-(2-bromo-1-oxopropyl) consists of a benzene ring with a carboxylic acid group (-COOH) attached at the para position relative to the substituent. The substituent itself is a three-carbon chain where the second carbon is substituted with a bromine atom and the first carbon is an oxo group (-O). This arrangement imparts both electronic and steric effects on the molecule, influencing its reactivity and solubility properties.
Recent studies have highlighted the potential of benzoic acid, 3-(2-bromo-1-oxopropyl) in the synthesis of advanced materials. For instance, researchers have explored its use as a precursor for generating functional polymers and nanoparticles. The bromine atom in the substituent serves as a reactive site for nucleophilic substitutions, enabling the incorporation of various functional groups into polymer backbones. This capability has opened new avenues for developing materials with tailored properties for applications in electronics, drug delivery systems, and sensors.
In addition to its role in materials science, benzoic acid, 3-(2-bromo-1-oxopropyl) has been investigated for its biological activity. Preliminary studies suggest that this compound exhibits moderate antimicrobial properties against certain bacterial strains. The combination of its aromatic ring and brominated substituent may contribute to its ability to disrupt microbial membranes or inhibit enzymatic activity. However, further research is needed to fully understand its mechanism of action and potential therapeutic applications.
The synthesis of benzoic acid, 3-(2-bromo-1-oxopropyl) typically involves multi-step organic reactions. One common approach involves the alkylation of benzoic acid with a bromoalkane derivative followed by oxidation to introduce the oxo group. Optimization of reaction conditions, such as temperature and solvent choice, is crucial to achieve high yields and purity. Recent advancements in catalytic methods have also enabled more efficient syntheses of this compound, reducing production costs and environmental impact.
From an analytical standpoint, benzoic acid, 3-(2-bromo-1-oxopropyl) can be characterized using various spectroscopic techniques. Nuclear magnetic resonance (NMR) spectroscopy is particularly useful for confirming the structure and purity of the compound. The presence of distinct proton environments in the molecule allows for clear differentiation between various structural isomers or impurities. Similarly, mass spectrometry (MS) provides valuable information about the molecular weight and fragmentation patterns of the compound.
In terms of stability and storage, benzoic acid, 3-(2-bromo-1-oxopropyl) should be handled under controlled conditions to prevent degradation or contamination. Its sensitivity to moisture and light necessitates storage in airtight containers under inert atmospheres or refrigeration. Proper handling protocols are essential to maintain its integrity for subsequent use in research or industrial applications.
Looking ahead, ongoing research into benzoic acid, 3-(2-bromo-1-oxopropyl) continues to uncover new insights into its chemical behavior and potential uses. Collaborative efforts between chemists and material scientists are driving innovations that could expand its role in emerging technologies. As our understanding of this compound deepens, it holds promise as a versatile building block for advancing both fundamental research and practical applications.
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